S-DNP-Glutathione vs. S-Ethylglutathione: Mechanistic Divergence in Canalicular Transport
S-DNP-Glutathione (DNP-SG) is transported via both ATP-dependent and ATP-independent mechanisms in rat liver canalicular membrane vesicles, with high-affinity (Km = 8 ± 2 μM) and low-affinity (Km = 0.5 ± 0.1 mM) components for the ATP-independent pathway. ATP-dependent transport of DNP-SG is strongly inhibited by sulfobromophthalein (BSP) and other hydrophobic glutathione S-conjugates but is unaffected by GSH, GSH ester, S-methyl glutathione, or S-carbamidomethyl glutathione [1]. In marked contrast, transport of the smaller, more hydrophilic analog S-ethylglutathione (ethyl-SG) is only minimally stimulated by ATP (10–20%) and is transported primarily via electrogenic, ATP-independent carriers with a single saturable component (Km = 10 ± 1 μM) that is inhibited by GSH and all glutathione S-conjugates tested [1]. This demonstrates that DNP-SG's physicochemical properties (higher molecular weight, greater hydrophobicity) confer distinct transporter engagement not shared by low molecular weight conjugates.
| Evidence Dimension | Canalicular membrane vesicle transport - ATP stimulation and affinity |
|---|---|
| Target Compound Data | ATP-independent: high-affinity Km = 8 ± 2 μM, low-affinity Km = 0.5 ± 0.1 mM; ATP-dependent: present and substantial |
| Comparator Or Baseline | S-Ethylglutathione: ATP-independent Km = 10 ± 1 μM; ATP-dependent stimulation only 10–20% of DNP-SG |
| Quantified Difference | DNP-SG utilizes both ATP-dependent and ATP-independent mechanisms; ethyl-SG predominantly electrogenic. ATP-independent Km values differ substantially with DNP-SG showing biphasic kinetics. |
| Conditions | Isolated rat liver canalicular membrane vesicles; valinomycin-induced K⁺ diffusion potential; ATP-dependent uptake measured with ATP-regenerating system |
Why This Matters
For procurement decisions in hepatobiliary transport studies, S-DNP-Glutathione is the appropriate choice for probing MRP2/cMOAT-mediated ATP-dependent transport, whereas S-ethylglutathione would produce false-negative results for this pathway.
- [1] Ballatori N, et al. Multiple canalicular transport mechanisms for glutathione S-conjugates: transport on both ATP- and voltage-dependent carriers. J Biol Chem. 1995;270(8):3594-3601. View Source
